molecular formula C17H24O5 B1283255 Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate CAS No. 88420-31-9

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Cat. No. B1283255
CAS RN: 88420-31-9
M. Wt: 308.4 g/mol
InChI Key: DTLRCWBKCYZCKY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the linear formula C23H28O6 . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . This compound is an intermediate in the synthesis of Tipelukast-d6, a novel oral anti-inflammatory agent .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is characterized by its linear formula C23H28O6 . Further details about its molecular structure, such as bond lengths and angles, would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate are not provided in the search results, it’s important to note that esters like this compound typically undergo reactions such as hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester bond is broken by water in the presence of a catalyst, producing an alcohol and a carboxylic acid or its salt .

Scientific Research Applications

  • Antibacterial Activity : A study by Mulwad, Pawar, and Chaskar (2008) explores the synthesis of tetrazole derivatives, including compounds related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These compounds exhibited significant antibacterial activities, indicating potential applications in developing new antibacterial agents (Mulwad, Pawar, & Chaskar, 2008).

  • Synthesis for Drug Development : The synthesis of various compounds, including those structurally related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, has been explored for their potential in drug development. For instance, Zhang (2005) describes the fabrication of 4-Phenyl-2-Butanone, a precursor in synthesizing medicines for inflammation reduction (Zhang, 2005).

  • Marine Fungus Research : Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 led to the isolation of compounds structurally similar to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These studies help understand marine biodiversity and potential pharmacological applications (Sun et al., 2009).

  • Building Blocks for Cholesterol-Lowering Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, a related compound, has been studied as a building block for synthesizing hypercholesterolemia drugs. Jung et al. (2010) focused on using Saccharomyces cerevisiae reductase for asymmetric synthesis, indicating the compound's significance in developing cholesterol-lowering medications (Jung et al., 2010).

  • Antioxidant Properties : Zhang et al. (2009) isolated various phenolic compounds from walnut kernels, demonstrating significant antioxidant activities. These findings suggest potential health benefits of similar compounds, including Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, due to their antioxidant properties (Zhang et al., 2009).

properties

IUPAC Name

ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRCWBKCYZCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559018
Record name Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate

CAS RN

88420-31-9
Record name Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.42 g of 2,4-dihydroxy-3-propylacetophenone, 2 g of ethyl 4-bromobutyrate, 1.5 g of potassium carbonate, and 10 ml of N,N-dimethylformamide was stirred overnight at room temperature. After addition of 100 ml of water to the reaction mixture, the product was extracted with 30 ml of toluene. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was distilled off. The residue thus formed was applied to silica gel column chromatography and eluted with toluene to provide 1.5 g of ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyrate as an oily product. In a solution of 2 g of potassium hydroxide dissolved in 40 ml of 80% methanol was dissolved 1.3 g of the oily product and the solution was allowed to stand for one hour. To the reaction mixture was added 20 ml of water and methanol was distilled off under reduced pressure. The aqueous solution thus obtained was acidified by 5% hydrochloric acid and extracted by ethyl acetate. The extract thus formed was washed with water, dried over anhydrous magnesium sulfate. The solvent was distilled off to provide 1.1 g of 4-(4-acetyl-3-hydroxy-2-propylphenoxy)-butyric acid.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.91 g of 1-(2,4-dihydroxy-3-propylphenyl) ethanone, 2.91 g of ethyl 4-bromobutyrate and 3.1 g of anhydrous potassium carbonate in 35 ml of anhydrous dimethyl formamide was stirred and heated at 75° for 12 hours. The solvent was removed in vacuo, the residue was treated with water and the product was extracted with ethyl acetate. The dried (over magnesium sulfate) extract was concentrated in vacuo and the crude product was purified by chromatography on 200 g of silica gel. Elution with 5% ethyl acetate-toluene gave 2.55 g (54% yield) of 4-(4-acetyl-3-hydroxy-2-propylphenoxy) butanoic acid ethyl ester, the titled compound, as an oil.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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